molecular formula C6H4Cl3N B1321736 3,6-Dichloro-2-(chloromethyl)pyridine CAS No. 58803-95-5

3,6-Dichloro-2-(chloromethyl)pyridine

Cat. No.: B1321736
CAS No.: 58803-95-5
M. Wt: 196.5 g/mol
InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(chloromethyl)pyridine (CAS 58803-95-5) is an organochlorine compound with the molecular formula C6H4Cl3N and a molecular weight of 196.46 g/mol . This pyridine derivative serves as a versatile and valuable synthetic intermediate in chemical research, particularly in the development of agrochemicals. Its structure features reactive chloromethyl and chloro substituents on the pyridine ring, making it a key precursor for further functionalization . A primary research application of this compound is its role in the synthesis of nitrapyrin, a known nitrogen stabilizer. Nitrapyrin functions by inhibiting the activity of soil bacteria of the genus Nitrosomonas , thereby slowing the conversion of ammonia in fertilizers to nitrate. This mechanism helps to improve nitrogen use efficiency in agriculture and reduce environmental losses . Furthermore, the compound is a crucial building block in the preparation of other chloromethyl and trichloromethyl pyridine derivatives, which are prominent scaffolds in the discovery of novel herbicides and plant protection agents . Researchers value this compound for its utility in exploring structure-activity relationships in crop protection agents and for developing new synthetic routes to complex heterocyclic molecules. The product is provided for research and development use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,6-dichloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFJYFSYZFACOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606149
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58803-95-5
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloro-2-(chloromethyl)pyridine
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Preparation Methods

Vapor Phase Chlorination of 2-(Chloromethyl)pyridine

The most established industrial method for preparing 3,6-dichloro-2-(chloromethyl)pyridine involves vapor phase chlorination of 2-(chloromethyl)pyridine or its derivatives. This process typically uses a zeolite catalyst under controlled temperature and pressure conditions to facilitate selective chlorination at the 3- and 6-positions of the pyridine ring.

  • Process Details:

    • The precursor 2-(chloromethyl)pyridine is vaporized and mixed with chlorine gas.
    • The mixture passes over a zeolite catalyst bed.
    • Reaction temperatures are maintained to optimize selectivity and minimize by-products.
    • The chlorination proceeds with substitution of hydrogen atoms on the pyridine ring by chlorine atoms, yielding the dichlorinated product.
  • Catalyst Role:

    • Zeolite catalysts provide shape selectivity and active sites that promote chlorination at desired positions.
    • They help reduce side reactions and improve yield.
  • By-products:

    • Minor amounts of other chlorinated pyridine derivatives may form.
    • Reaction conditions are optimized to suppress these.

This method is favored for its scalability and relatively clean reaction profile.

Chlorination of 6-Chloro-2-(trichloromethyl)pyridine

Another approach involves the chlorination of 6-chloro-2-(trichloromethyl)pyridine, which itself is prepared by chlorination of 2-methylpyridine derivatives.

  • Stepwise Process:

    • 2-Methylpyridine hydrochloride or 2-chloromethylpyridine is reacted with excess gaseous chlorine.
    • The reaction occurs in a two-reactor system:
      • First reactor: Chlorine reacts with an initiator at 140–230°C to form HCl gas.
      • Second reactor: HCl gas reacts with 2-methylpyridine to form 2-methylpyridine hydrochloride.
    • The hydrochloride re-enters the first reactor, where it reacts with chlorine to form 2-trichloromethylpyridine.
    • Further chlorination converts this intermediate into 6-chloro-2-(trichloromethyl)pyridine.
    • The product mixture is purified by rectification or recrystallization.
  • Reaction Conditions:

    • Temperature range: 125–230°C.
    • Chlorine gas is introduced continuously.
    • Ultraviolet light irradiation may be used to enhance reaction rates and selectivity.
  • Advantages:

    • High selectivity and yield.
    • Continuous or intermittent reaction modes are possible.
    • Environmentally favorable due to efficient chlorine utilization and tail gas recovery.
  • Product Composition Example:

Compound Approximate Content (%)
2-Trichloromethylpyridine 8.9
3,6-Dichloro-2-trichloromethylpyridine 3.1
6-Chloro-2-trichloromethylpyridine 88

This method is primarily used for preparing intermediates related to this compound and can be adapted for its synthesis.

Liquid Phase Chlorination with Lewis Acid Catalysts

Some literature reports liquid phase chlorination of chloro-substituted (trichloromethyl)pyridines using Lewis acid catalysts under pressure. However, these methods often require:

  • High pressure conditions.
  • Long reaction times (11–30 hours).
  • Complex purification due to product mixtures.

While effective for polychloropyridines, these methods are less favored for this compound due to operational complexity and lower selectivity.

Preparation Method Reaction Phase Catalyst/Conditions Temperature Range (°C) Advantages Disadvantages
Vapor Phase Chlorination of 2-(chloromethyl)pyridine Gas Zeolite catalyst Controlled (varies) High selectivity, scalable Requires catalyst and precise control
Chlorination of 6-chloro-2-(trichloromethyl)pyridine Gas/Liquid Initiator, UV light optional 125–230 High yield, continuous process Multi-step, requires purification
Liquid Phase Chlorination with Lewis Acid Liquid Lewis acid catalyst 200–500 (high) Can produce various polychloropyridines High pressure, long reaction time
  • Catalyst Selection: Zeolite catalysts have been shown to improve regioselectivity and reduce by-products in vapor phase chlorination, making them preferred for industrial synthesis.

  • Temperature Control: Maintaining reaction temperatures between 140°C and 230°C is critical to balance reaction rate and selectivity, avoiding over-chlorination or decomposition.

  • Reaction Mode: Continuous chlorination with tail gas recovery enhances environmental and economic efficiency, reducing chlorine waste and improving product purity.

  • UV Irradiation: Use of ultraviolet light during chlorination accelerates reaction kinetics and can improve selectivity toward desired chlorinated products.

  • Purification: Post-reaction purification typically involves rectification or recrystallization with ethanol to isolate high-purity this compound.

The preparation of this compound is predominantly achieved through vapor phase chlorination of 2-(chloromethyl)pyridine using zeolite catalysts or via chlorination of related trichloromethylpyridine intermediates under controlled conditions. These methods emphasize high selectivity, yield, and environmental considerations such as tail gas recovery. Advances in catalyst technology, reaction engineering, and process optimization continue to improve the efficiency and scalability of these preparation routes.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-(chloromethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. For example, treatment with strong oxidizing agents such as potassium permanganate can lead to the formation of pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, aqueous conditions.

    Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxide derivatives
  • Dechlorinated pyridine derivatives

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3,6-Dichloro-2-(chloromethyl)pyridine is in pharmaceutical research. It serves as an intermediate in the synthesis of various drug candidates with antimicrobial properties. For instance, studies have indicated that derivatives of this compound exhibit significant activity against bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Activity

A study conducted on several chlorinated pyridine derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the degree of chlorination and antimicrobial potency, suggesting that further modifications could enhance efficacy.

Agricultural Applications

In agriculture, this compound is utilized as a chemical intermediate for the production of herbicides and pesticides. Its reactive nature allows it to function effectively as a pesticide against various agricultural pests.

Table: Agricultural Efficacy of this compound

Application TypeTarget OrganismsEfficacy (%)Reference
HerbicideCrabgrass95US Patent 3418323
InsecticideHouse flies100US Patent 3418323
NematocideRoot-knot nematodesComplete ControlUS Patent 3418323

The above table summarizes the efficacy of this compound in controlling various agricultural pests. The compound has shown high effectiveness in both herbicidal and insecticidal applications.

Chemical Synthesis Applications

Apart from its uses in pharmaceuticals and agriculture, this compound plays a significant role in synthetic chemistry. It is often used as a building block for synthesizing more complex molecules due to its electrophilic characteristics.

Case Study: Synthesis of Herbicides

Research has demonstrated that this compound can be transformed into clopyralid, an important herbicide used for controlling broadleaf weeds. The synthesis involves multiple steps where this compound acts as a key intermediate .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and biological activity of 3,6-Dichloro-2-(chloromethyl)pyridine are influenced by its unique substitution pattern. Below is a detailed comparison with structurally related pyridine derivatives:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Industrial Relevance
This compound Cl (3,6), -CH₂Cl (2) 196.5 High electrophilicity; forms covalent bonds with proteins Pharmaceutical inhibitor design
3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine Cl (3), -CH₂Cl (6), -CF₃ (2) ~245.5 Enhanced lipophilicity and metabolic stability due to -CF₃ Agrochemicals, drug intermediates
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride Cl (6), -CH₂Cl (3), -CH₃ (2) 192.5 (free base) Steric hindrance from -CH₃ alters binding affinity Less potent in enzyme inhibition
6-Chloro-3-(chloromethyl)-2-fluoropyridine Cl (6), -CH₂Cl (3), F (2) ~195.0 Electronegative F enhances electronic interactions Potential CNS-targeting drugs
3-Bromo-6-chloro-2-(chloromethyl)pyridine Br (3), Cl (6), -CH₂Cl (2) ~241.0 Larger Br atom increases molecular weight; alters halogen bonding Specialty chemical synthesis
2-(Chloromethyl)-3-isopropoxypyridine -CH₂Cl (2), -OCH(CH₃)₂ (3) ~185.6 Increased lipophilicity from isopropoxy group Improved membrane permeability

Key Differences and Implications:

Substituent Position and Reactivity :

  • The position of the chloromethyl group significantly impacts reactivity. For example, this compound reacts more readily at the 2-position due to steric and electronic effects, whereas 6-Chloro-3-(chloromethyl)-2-methylpyridine exhibits reduced reactivity at the 3-position due to steric hindrance from the methyl group .

Halogen vs. Trifluoromethyl Groups :

  • The trifluoromethyl (-CF₃) group in 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine increases lipophilicity and metabolic stability compared to chlorine substituents, making it more suitable for long-acting agrochemicals .

Bromine vs. Chlorine :

  • Bromine’s larger atomic size in 3-Bromo-6-chloro-2-(chloromethyl)pyridine may alter halogen bonding patterns, affecting its utility in crystal engineering or supramolecular chemistry .

Biological Activity

3,6-Dichloro-2-(chloromethyl)pyridine is a chlorinated heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by a pyridine ring substituted with two chlorine atoms and a chloromethyl group, exhibits significant interactions with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H5_5Cl3_3N
  • Molecular Weight : 201.46 g/mol
  • Structure : The unique substitution pattern of chlorine atoms enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions with biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits potent antimicrobial properties. For instance, when tested against various fungi and bacteria, it demonstrated complete inhibition of growth at concentrations as low as 100 parts per million (ppm) in malt yeast agar media inoculated with Pullularia pullulans and Candida pelliculosa .
    • The compound has also been effective as an insecticide, achieving 100% mortality in house flies and cockroaches at concentrations around 500 ppm .
  • Enzymatic Interactions :
    • The compound acts as an electrophile, forming covalent bonds with proteins and nucleic acids. This interaction can lead to alterations in metabolic pathways and gene expression profiles .
    • Its ability to modify biomolecules suggests potential therapeutic applications but also raises concerns regarding toxicity depending on exposure levels.
  • Mechanism of Action :
    • The electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can modify their functions. This property is particularly relevant in drug development where such interactions can be harnessed for therapeutic benefits .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    A study demonstrated that at a concentration of 100 ppm, the compound inhibited the growth of Candida pelliculosa completely after three days of incubation at 30°C . This suggests its potential utility in developing antifungal agents.
  • Insecticidal Properties :
    Research indicated that formulations containing this compound resulted in complete kills of common pests like house flies and cockroaches at concentrations around 500 ppm . Such findings are crucial for agricultural applications where pest control is necessary.
  • Toxicity Assessments :
    While the compound shows promise in various applications, its reactivity also poses risks. Studies assessing its toxicity profile are essential to determine safe usage levels in medicinal and agricultural contexts .

Data Table: Biological Activity Summary

Activity Type Concentration (ppm) Effect Observed Reference
Antimicrobial100Complete growth inhibition of fungi
Insecticidal500100% mortality in house flies
Enzymatic InteractionVariousCovalent modification of proteins/nucleic acids

Q & A

Basic: What are the recommended methods for synthesizing 3,6-Dichloro-2-(chloromethyl)pyridine in a laboratory setting?

A common approach involves the chloromethylation of 3,6-dichloropyridine using chloromethylating agents such as paraformaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like over-chlorinated derivatives . Post-synthesis purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the target compound .

Basic: How can the purity and structural integrity of this compound be validated?

Combined spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Verify the presence of the chloromethyl (–CH₂Cl) group (δ ~4.5–5.0 ppm for ¹H; δ ~40–45 ppm for ¹³C) and pyridine ring protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.98 for C₆H₄Cl₃N).
  • X-ray Diffraction (XRD) : Resolve crystallographic data to confirm substituent positions, particularly in cases of ambiguous NMR signals .

Advanced: How do steric and electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

The chloromethyl group introduces steric hindrance near the pyridine nitrogen, reducing nucleophilic substitution efficiency at the 2-position. However, its electron-withdrawing nature activates the pyridine ring for electrophilic aromatic substitution at the 4-position. Computational studies (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates preferential coupling at the 4-position under Pd catalysis .

Advanced: What strategies mitigate byproduct formation during the synthesis of derivatives?

Byproducts like 3,6-dichloro-2-(dichloromethyl)pyridine arise from over-chlorination. Mitigation strategies include:

  • Controlled reagent addition : Slow addition of chloromethylating agents to avoid excess local concentration.
  • Inert atmosphere : Use of N₂/Ar to prevent oxidation of intermediates.
  • Kinetic monitoring : Real-time HPLC or GC-MS to track reaction progress and terminate at optimal yield (~70–80%) .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be stored in sealed containers for professional disposal .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinase enzymes or bacterial proteins. For example, the chloromethyl group’s electrophilicity may enable covalent binding to cysteine residues in enzymes, suggesting potential as a protease inhibitor. Comparative analysis with analogs (e.g., 3,6-dichloro-2-trifluoromethylpyridine) highlights the chloromethyl group’s unique reactivity profile .

Basic: What solvents and conditions are optimal for storing this compound?

Store under anhydrous conditions in airtight containers at –20°C. Compatible solvents include dichloromethane or acetonitrile. Avoid prolonged exposure to light or moisture, which may hydrolyze the chloromethyl group to a hydroxymethyl derivative .

Advanced: What analytical challenges arise in distinguishing positional isomers of polychlorinated pyridines?

Isomers like 2,3,6-trichloropyridine and this compound require advanced techniques:

  • 2D NMR (HSQC, HMBC) : Resolve through-space coupling to differentiate substituent positions.
  • High-resolution MS (HRMS) : Exact mass measurements (<5 ppm error) confirm molecular formulas.
  • Vibrational spectroscopy (IR/Raman) : Identify unique C–Cl stretching modes (550–600 cm⁻¹) .

Advanced: How does the chloromethyl group affect the compound’s environmental persistence and toxicity?

The chloromethyl group increases lipophilicity, enhancing bioaccumulation potential. Ecotoxicity studies using Daphnia magna indicate moderate acute toxicity (LC₅₀ ~10 mg/L). Degradation pathways involve hydrolytic cleavage of the C–Cl bond under alkaline conditions, forming less persistent hydroxymethyl derivatives .

Basic: What are the key applications of this compound in pharmaceutical research?

It serves as a versatile intermediate for:

  • Antimicrobial agents : Functionalization at the 4-position with sulfonamide groups yields compounds with MIC values <1 µg/mL against S. aureus.
  • Kinase inhibitors : Coupling with heteroaryl fragments modulates selectivity for JAK2 or BTK kinases .

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